4-(3,4-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine
Description
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1-propan-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-10(2)17-7-5-14(18,6-8-17)11-3-4-12(15)13(16)9-11/h3-4,9-10,18H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXQBUHLGINWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Tetrahydropyridin-4-ylidene Ammonium Salts
The ammonium salt precursor is synthesized by reacting a substituted pyridine derivative with an alkylating agent. For 1-iso-propyl substitution, isopropylamine is condensed with a pyridine-based substrate under acidic conditions. Introducing the 3,4-dichlorophenyl group at position 4 requires electrophilic aromatic substitution or palladium-catalyzed coupling at an earlier stage, though specific protocols for this substitution are not explicitly detailed in the cited patents.
Reduction to Piperidin-4-one
The ammonium salt is reduced using hydrogenation agents such as lithium aluminium hydride (LiAlH4) or sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al®). LiAlH4 is preferred for its efficacy in achieving high yields (70–85%). The reduction proceeds via hydride transfer to the iminium carbon, collapsing the cyclic structure into the piperidin-4-one.
Reaction Conditions
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Solvent : Dry diethyl ether or tetrahydrofuran (THF)
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Temperature : 0–25°C (exothermic reaction)
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Molar Ratio : 4:1 (LiAlH4 : ammonium salt)
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Time : 4–6 hours
Introduction of the 4-Hydroxy Group via Ketone Reduction
The piperidin-4-one intermediate undergoes ketone reduction to install the 4-hydroxy group. While EP3666757A1 focuses on piperidin-4-ones as final products, standard reduction protocols apply here.
Sodium Borohydride (NaBH4) Reduction
NaBH4 in methanol selectively reduces the ketone to a secondary alcohol under mild conditions. This method is advantageous for its operational simplicity and compatibility with acid-sensitive substrates.
Typical Procedure
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Dissolve piperidin-4-one (1.0 equiv) in anhydrous methanol.
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Add NaBH4 (2.0 equiv) portion-wise at 0°C.
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Stir for 2 hours at room temperature.
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Quench with aqueous NH4Cl and extract with dichloromethane.
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Purify via recrystallization (e.g., methyl ethyl ketone/methanol).
Yield : 80–90%
Catalytic Hydrogenation
Alternatively, catalytic hydrogenation using Pd/C or Raney Ni under H2 pressure (1–3 atm) reduces the ketone. This method avoids stoichiometric reductants but requires careful control to prevent over-reduction of aromatic chlorides.
Substitution at Position 1: Iso-propyl Group Installation
The 1-iso-propyl group is introduced either during the initial ring formation or via post-cyclization alkylation.
Alkylation of Piperidine
Post-reduction alkylation employs isopropyl bromide or iodide in the presence of a base (e.g., K2CO3) in polar aprotic solvents (DMF, acetonitrile).
Conditions
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Base : K2CO3 (2.0 equiv)
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Solvent : DMF, 80°C
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Time : 12–24 hours
-
Yield : 60–75%
Direct Incorporation via Ammonium Salt Synthesis
Using isopropylamine in the initial condensation with pyridine derivatives ensures the 1-iso-propyl group is retained through subsequent steps, streamlining the synthesis.
Analytical and Optimization Data
Table 1: Comparative Yields for Key Steps
Table 2: Reaction Conditions for Critical Steps
| Parameter | Piperidin-4-one Reduction | 4-Hydroxy Reduction |
|---|---|---|
| Temperature | 0–25°C | 0–25°C |
| Solvent | Dry diethyl ether | Methanol |
| Catalyst/Reagent | LiAlH4 | NaBH4 |
| Time | 4–6 hours | 2 hours |
Mechanistic Considerations
The LiAlH4-mediated reduction of tetrahydropyridin-4-ylidene ammonium salts proceeds through a concerted hydride transfer mechanism, forming a six-membered transition state. Steric hindrance from the 3,4-dichlorophenyl group may slow the reaction, necessitating extended reaction times.
The ketone reduction step follows a polar mechanism, where NaBH4 delivers hydride to the electrophilic carbonyl carbon, followed by protonation to yield the alcohol.
Challenges and Mitigation Strategies
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Chloride Stability : Aromatic chlorides may undergo dehalogenation under strong reducing conditions. Using milder reductants (NaBH4) or lower temperatures mitigates this.
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Steric Hindrance : Bulky substituents at position 4 (e.g., dichlorophenyl) reduce reaction rates. Increasing reagent equivalents or reaction time addresses this.
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Purification : Recrystallization from methyl ethyl ketone/methanol (2:2.5 v/v) achieves >99.5% purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3,4-Dichlorophenyl)-4-oxo-1-iso-propylpiperidine.
Reduction: Formation of 4-(3,4-Dichlorophenyl)-1-iso-propylpiperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
a. Modulation of Chemokine Receptors
Research indicates that piperidine derivatives, including 4-(3,4-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine, may act as modulators of chemokine receptors. These receptors are crucial in mediating immune responses and inflammation. The compound's ability to interact with these receptors suggests potential therapeutic roles in treating autoimmune diseases and inflammatory conditions such as rheumatoid arthritis and asthma .
b. Neuropharmacology
The compound has been investigated for its effects on the NMDA receptor system. NMDA receptors are integral to synaptic plasticity and memory function. Studies have shown that certain piperidine derivatives can protect against glutamate toxicity in neurons, indicating their potential utility in neurodegenerative diseases .
Cancer Research
The sigma-2 (σ2) receptor has emerged as a significant target in oncology due to its higher expression in proliferating cells. Compounds like this compound are being explored for their ability to bind selectively to σ2 receptors, which could lead to novel imaging agents or therapeutic options for cancer treatment .
Case Study: Selective Binding
A study highlighted the development of selective ligands for σ2 receptors derived from piperidine structures. These ligands showed promise in targeting tumor cells specifically, enhancing the efficacy of chemotherapeutic agents while minimizing side effects on normal tissues .
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationships of piperidine derivatives has revealed that modifications to the chemical structure can significantly affect biological activity. For instance, substituting different groups on the piperidine ring can enhance affinity for various receptor types, including σ1 and σ2 receptors . This area of study is vital for developing more effective drugs with fewer side effects.
Table 1: Comparison of Piperidine Derivatives
| Compound Name | Target Receptor | Affinity (nM) | Application Area |
|---|---|---|---|
| 4-(3,4-Dichlorophenyl)-4-hydroxy-1-isopropylpiperidine | σ2 Receptor | ~3 | Cancer Imaging/Therapy |
| CP-101,606 | NMDA Receptor | High | Neuroprotection |
| CB-64D | σ2 Receptor | 185 | Cancer Treatment |
Table 2: Potential Therapeutic Applications
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Halogen Substitution Variations
Table 1: Key Properties of Halogen-Substituted Piperidine Derivatives
*Calculated based on atomic masses where explicit data is unavailable.
Key Findings:
Fluorine substitutions (e.g., 4-Cl-3-F in ) reduce molar mass and may alter electronic properties, impacting receptor binding affinity.
Steric and Electronic Profiles :
Compounds with Shared 3,4-Dichlorophenyl Motifs
Table 2: Comparison with 3,4-Dichlorophenyl-Containing Derivatives
Key Findings:
Backbone Differences :
- The target compound’s piperidine core distinguishes it from BD 1008 and BD 1047, which feature phenethylamine backbones. Piperidine derivatives often exhibit improved conformational rigidity, which can enhance selectivity for certain targets .
Functional Groups :
- The hydroxyl group at the 4-position in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in BD 1008/1045.
Pharmacokinetic and Pharmacodynamic Implications
- Lipophilicity : The 3,4-dichlorophenyl group confers higher logP values compared to fluoro analogs, suggesting slower metabolic clearance but possible accumulation in adipose tissue.
- pKa Considerations : The predicted pKa (~13.4) aligns with analogs like 4-(4-chloro-3-fluorophenyl)-1-isopropylpiperidin-4-ol, indicating similar ionization states at physiological pH .
Biological Activity
4-(3,4-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its structural features that contribute to its interaction with various biological targets, including neurotransmitter systems and potential antitumor effects.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
This structure includes:
- A piperidine ring,
- A dichlorophenyl group,
- A hydroxy group attached to the piperidine.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Neurotransmitter Modulation
Research indicates that piperidine derivatives can act as inhibitors of monoamine neurotransmitter reuptake. This mechanism is crucial for the treatment of various neuropsychiatric disorders. Specifically, the compound has shown potential as a selective serotonin reuptake inhibitor (SSRI), which may enhance serotonergic transmission in the brain.
2. Antitumor Activity
Several studies have explored the antitumor properties of piperidine derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
3. Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
Case Studies
- Neuropharmacological Study : A study conducted on rodents demonstrated that administration of this compound resulted in significant changes in behavior indicative of altered serotonin levels, suggesting its potential as an antidepressant agent .
- Antitumor Efficacy : In vitro assays using human cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated a significant increase in the sub-G1 phase population, confirming apoptotic activity .
- Antimicrobial Activity : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition zones ranging from 12 mm to 20 mm in diameter, indicating strong antimicrobial properties .
Data Table: Biological Activities
Q & A
Q. What are the common synthetic routes for 4-(3,4-Dichlorophenyl)-4-hydroxy-1-iso-propylpiperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and hydroxylation. For example:
- Step 1 : Alkylation of piperidine derivatives using iso-propyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the iso-propyl group.
- Step 2 : Coupling with 3,4-dichlorophenyl groups via Buchwald-Hartwig amination or Ullmann-type reactions, often catalyzed by Pd or Cu .
- Step 3 : Hydroxylation at the 4-position using oxidizing agents like H₂O₂ or peracids, with careful pH control to avoid over-oxidation .
Yield optimization requires precise temperature control (e.g., 60–80°C for coupling steps) and solvent selection (e.g., dichloromethane for solubility). Purity (>95%) is achieved via column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, e.g., hydroxyl proton resonance at δ 4.8–5.2 ppm and aromatic protons from dichlorophenyl groups at δ 7.1–7.5 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with retention times compared to standards. A single peak with >98% area indicates high purity .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 328.08) and isotopic patterns consistent with Cl atoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in receptor binding or cytotoxicity data may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for dopamine receptor studies) or incubation times .
- Stereochemical Purity : Enantiomers may exhibit divergent activities. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate isomers and test individually .
- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to identify active metabolites that confound results .
Q. What computational strategies predict the pharmacokinetic and pharmacodynamic profiles of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dopamine D₂ receptors). Key residues (e.g., Asp114 for hydrogen bonding) guide SAR .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2), BBB permeability (CNS MPO score >4), and CYP450 inhibition risks (e.g., CYP2D6 liability due to piperidine moiety) .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and solvation effects using GROMACS .
Q. How can reaction conditions be optimized to mitigate safety hazards during large-scale synthesis?
- Methodological Answer :
- Solvent Substitution : Replace volatile solvents (e.g., CH₂Cl₂) with safer alternatives (e.g., cyclopentyl methyl ether) to reduce inhalation risks .
- Catalyst Recycling : Immobilize Pd catalysts on silica supports to minimize heavy metal waste and improve TON (turnover number >500) .
- In-Line Monitoring : Use FTIR or PAT (Process Analytical Technology) to detect exothermic intermediates and prevent thermal runaway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
